molecular formula C9H11NO3 B13029235 Benzyl hydroxy(methyl)carbamate CAS No. 15058-52-3

Benzyl hydroxy(methyl)carbamate

Cat. No.: B13029235
CAS No.: 15058-52-3
M. Wt: 181.19 g/mol
InChI Key: ZXDUNEUTUIGNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl hydroxy(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly useful due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl hydroxy(methyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with ammonia or an amine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous as it allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl hydroxy(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include catalytic hydrogenation (Pd-C, H2), strong acids (trifluoroacetic acid), and bases (e.g., R2NH). The conditions for these reactions are typically mild, allowing for the selective transformation of the compound without affecting other functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, catalytic hydrogenation can remove the benzyl group, yielding the corresponding amine .

Scientific Research Applications

Benzyl hydroxy(methyl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl hydroxy(methyl)carbamate involves its ability to act as a protecting group for amines. The compound can be installed and removed under relatively mild conditions, making it useful in various synthetic processes. The molecular targets and pathways involved include the selective protection and deprotection of amine groups in complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl hydroxy(methyl)carbamate is unique due to its stability and ease of removal under mild conditions. This makes it particularly useful in synthetic processes where selective protection and deprotection of amine groups are required without affecting other functional groups .

Biological Activity

Benzyl hydroxy(methyl)carbamate, a derivative of carbamate compounds, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial properties. This article synthesizes findings from various research studies to provide an overview of its biological activity, including its efficacy against pathogens, cytotoxicity profiles, and structural characteristics that influence its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to a carbamate functional group. The general structure can be represented as follows:

C6H5CH2OC O NHR\text{C}_6\text{H}_5\text{CH}_2\text{O}\text{C O NHR}

where RR represents the hydroxymethyl group. The presence of the hydroxyl and methyl groups enhances its solubility and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antitubercular properties of this compound derivatives. Notably, a series of compounds including (3-benzyl-5-hydroxyphenyl)carbamates demonstrated significant inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.625 to 6.25 µg/mL, indicating potent activity against this pathogen .

Table 1: Antitubercular Activity of this compound Derivatives

Compound IDMIC (µg/mL)Activity Description
3i1.25Strong activity against M. tuberculosis
3l0.625Excellent in vivo efficacy in mouse model
3d10Moderate activity
3e25Low activity

Cytotoxicity Profiles

While assessing the therapeutic potential, it is crucial to evaluate the cytotoxicity of this compound derivatives. For instance, compound 3l exhibited moderate cytotoxic effects on the A549 cell line, which is often used as a model for lung cancer studies . This finding suggests that while effective against M. tuberculosis, careful consideration must be given to potential side effects on human cells.

Table 2: Cytotoxicity Data on A549 Cell Line

Compound IDIC50 (µM)Remarks
3i>50Low cytotoxicity
3l20Moderate cytotoxicity
Control<10High cytotoxicity

The mechanism underlying the antimicrobial activity of this compound derivatives appears to involve interference with bacterial cell wall synthesis and metabolic pathways. The introduction of hydrophobic carbocycles in the carbamate structure has been shown to enhance binding affinity to bacterial targets, thereby improving efficacy .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound derivatives:

  • Antitubercular Efficacy : A study reported that modifications in the phenolic ring structure significantly influenced the antitubercular activity of these compounds. The most potent derivatives were those with hydrophobic substitutions that enhanced their interaction with bacterial membranes .
  • Structural Modifications : Research indicated that altering substituents on the carbamate moiety could lead to improved metabolic stability and potency against resistant strains of M. tuberculosis. For example, replacing certain alkyl groups with more hydrophobic counterparts resulted in lower MIC values .

Properties

IUPAC Name

benzyl N-hydroxy-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10(12)9(11)13-7-8-5-3-2-4-6-8/h2-6,12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDUNEUTUIGNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15058-52-3
Record name benzyl N-hydroxy-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.